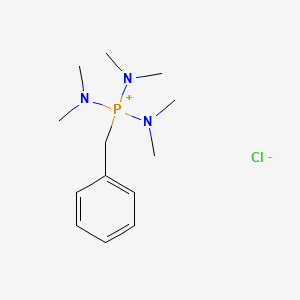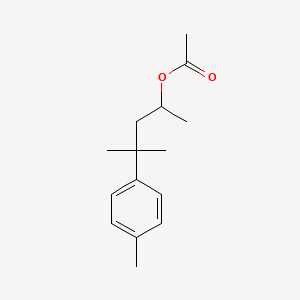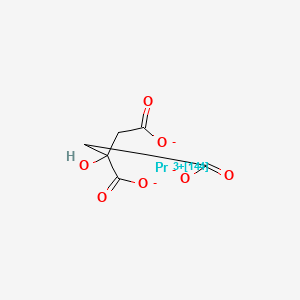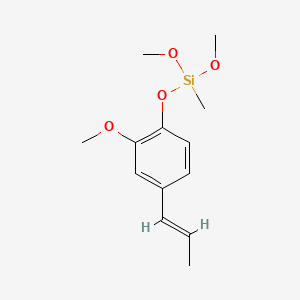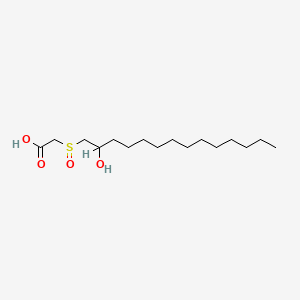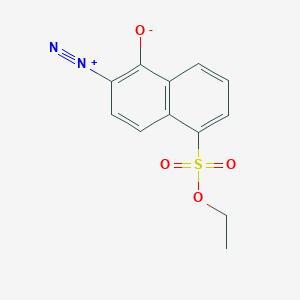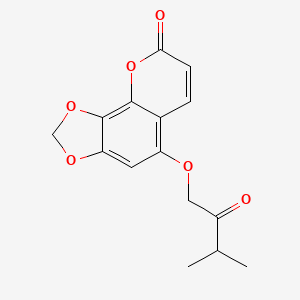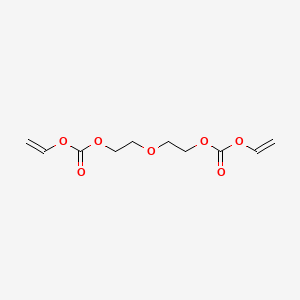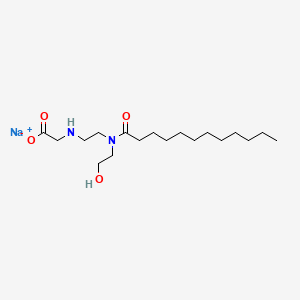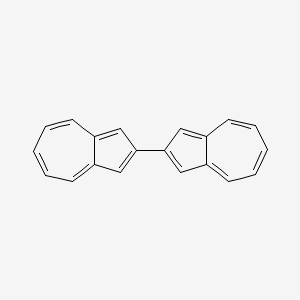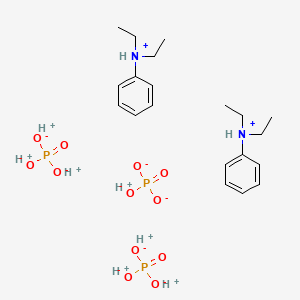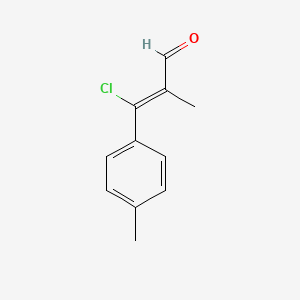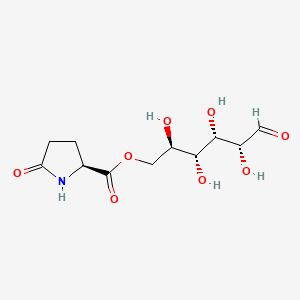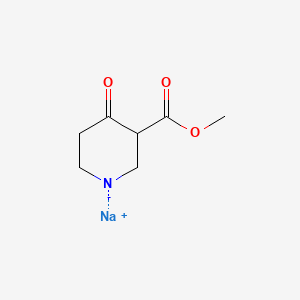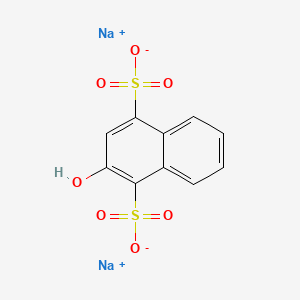
Disodium 2-hydroxynaphthalene-1,4-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-hydroxynaphthalene-1,4-disulphonate is a chemical compound with the molecular formula C10H8Na2O7S2. It is a disodium salt of 2-hydroxynaphthalene-1,4-disulfonic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-hydroxynaphthalene-1,4-disulphonate typically involves the sulfonation of 2-hydroxynaphthalene. The process includes the following steps:
Sulfonation: 2-hydroxynaphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 4 positions.
Neutralization: The resulting 2-hydroxynaphthalene-1,4-disulfonic acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and reaction conditions is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-hydroxynaphthalene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Disodium 2-hydroxynaphthalene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of chelating agents and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium 2-hydroxynaphthalene-1,4-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Disodium 2-hydroxynaphthalene-1,4-disulphonate can be compared with other similar compounds such as:
- Disodium 2-hydroxynaphthalene-1,5-disulphonate
- Disodium 2-hydroxynaphthalene-1,3-disulphonate
Uniqueness
The unique positioning of the sulfonic acid groups at the 1 and 4 positions in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other isomers may not be able to fulfill.
Propriétés
Numéro CAS |
85896-00-0 |
|---|---|
Formule moléculaire |
C10H6Na2O7S2 |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
disodium;2-hydroxynaphthalene-1,4-disulfonate |
InChI |
InChI=1S/C10H8O7S2.2Na/c11-8-5-9(18(12,13)14)6-3-1-2-4-7(6)10(8)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
Clé InChI |
PGTKYNUOCLUNNV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


